molecular formula C21H21NO3 B1326571 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932796-19-5

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B1326571
CAS No.: 932796-19-5
M. Wt: 335.4 g/mol
InChI Key: GRDIVGHGBYMSPV-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Quinoline derivatives have been synthesized and explored for their antihypoxic activities, which could indicate the potential use of similar compounds in developing treatments for conditions associated with hypoxia. The study conducted by Ukrainets et al. (2014) on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides highlights the targeted synthesis and primary pharmacological screening demonstrating significant antihypoxic effects for several amides, pointing to their potential as antioxidants in further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).

Photolabile Protecting Groups

The development of photolabile protecting groups for carboxylic acids based on hydroxyquinoline derivatives, as described by Fedoryak and Dore (2002), shows the application of these compounds in creating sensitive caging groups for biological messengers. This could suggest the utility of related compounds in photochemical studies where controlled release of active substances is required (Fedoryak & Dore, 2002).

P-glycoprotein Inhibitors

Quinoline derivatives have also been investigated for their role as P-glycoprotein inhibitors, which are crucial in overcoming drug resistance in cancer therapy. The metabolism study of HM-30181 in rats, conducted by Paek et al. (2006), provides insights into the metabolic pathways of these inhibitors, offering a foundation for the development of more effective drug delivery systems (Paek et al., 2006).

Structural Characterization

The structural characterization of compounds based on quinoline derivatives, such as the study on Cd(II) complexes by Lei et al. (2014), reveals their potential in forming complexes with metals. These complexes have been explored for their fluorescent behavior and antibacterial activities, suggesting applications in materials science and antimicrobial research (Lei et al., 2014).

Mechanism of Action

The mechanism of action for these types of reactions often involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Future Directions

The future of such compounds likely lies in their use in advanced chemical synthesis. The Suzuki–Miyaura coupling reaction, for example, is a widely-used method for creating carbon–carbon bonds, and research into this area is ongoing .

Properties

IUPAC Name

6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(23)24)16-10-13(3)9-14(4)20(16)22-18/h5-12H,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDIVGHGBYMSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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